BM 957

説明

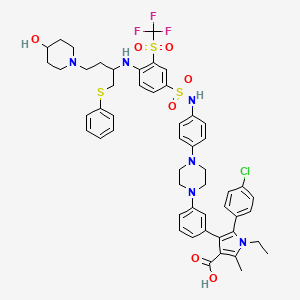

BM 957 is a potent small-molecule inhibitor of Bcl-2 and Bcl-xL, which are anti-apoptotic proteins. These proteins are attractive targets for cancer therapy due to their role in preventing programmed cell death, thereby allowing cancer cells to survive . This compound has shown significant potential in achieving complete tumor regression in preclinical models .

特性

IUPAC Name |

5-(4-chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H56ClF3N6O7S3/c1-3-62-35(2)48(51(64)65)49(50(62)36-12-14-38(53)15-13-36)37-8-7-9-42(32-37)61-30-28-60(29-31-61)41-18-16-39(17-19-41)58-72(68,69)45-20-21-46(47(33-45)71(66,67)52(54,55)56)57-40(34-70-44-10-5-4-6-11-44)22-25-59-26-23-43(63)24-27-59/h4-21,32-33,40,43,57-58,63H,3,22-31,34H2,1-2H3,(H,64,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCBFZDVUJBJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H56ClF3N6O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

BM 957 is synthesized through a structure-based optimization process. The synthetic route involves the design of 4,5-diphenyl-1H-pyrrole-3-carboxylic acids, which are potent inhibitors of Bcl-2 and Bcl-xL . The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired molecular structure. Industrial production methods for this compound are not widely documented, but the compound is produced in research settings for experimental purposes .

化学反応の分析

BM 957 primarily undergoes binding reactions with its target proteins, Bcl-2 and Bcl-xL. These reactions are characterized by high affinity binding, with dissociation constants (Ki) of less than 1 nanomolar . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major products formed from these reactions are stable complexes with the target proteins, which inhibit their anti-apoptotic functions .

科学的研究の応用

BM 957 has been extensively studied for its applications in cancer research. It has demonstrated the ability to induce apoptosis in cancer cells by inhibiting Bcl-2 and Bcl-xL, leading to tumor regression in preclinical models . The compound is also used in studies exploring the mechanisms of apoptosis and the role of Bcl-2 family proteins in cancer biology . Additionally, this compound serves as a valuable tool in drug discovery and development, particularly in the search for new cancer therapeutics .

作用機序

BM 957 exerts its effects by binding to the anti-apoptotic proteins Bcl-2 and Bcl-xL with high affinity. This binding disrupts the interaction between these proteins and pro-apoptotic proteins, such as BAX and BAK, which are essential for the initiation of apoptosis . By inhibiting Bcl-2 and Bcl-xL, this compound promotes the activation of the apoptotic pathway, leading to programmed cell death in cancer cells .

類似化合物との比較

BM 957 is similar to other Bcl-2 and Bcl-xL inhibitors, such as Navitoclax and Venetoclax . this compound is unique in its ability to achieve rapid, complete, and durable tumor regression in preclinical models . Navitoclax and Venetoclax also target Bcl-2 family proteins but have different binding affinities and pharmacokinetic profiles . This compound’s high affinity binding and potent anti-tumor activity distinguish it from these other compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。